Redox Stability vs. VO-OHpic
SF1670 maintains PTEN inhibitory activity in the presence of physiologically relevant concentrations of glutathione, whereas vanadate-based compounds including VO-OHpic, bpV(phen), and bpV(pic) exhibit markedly reduced or abolished PTEN inhibition under identical reducing conditions [1]. This redox sensitivity of vanadate compounds represents a fundamental limitation for cellular and in vivo applications where millimolar glutathione concentrations are present [1].
| Evidence Dimension | PTEN inhibition in presence of reducing agent (glutathione) |
|---|---|
| Target Compound Data | Maintains PTEN inhibitory activity |
| Comparator Or Baseline | VO-OHpic, bpV(phen), bpV(pic): poor or no PTEN inhibition in glutathione-containing buffers |
| Quantified Difference | Qualitative distinction: vanadate compounds lose activity; SF1670 retains activity |
| Conditions | In vitro PTEN phosphatase assays with and without glutathione (cellular redox buffer) |
Why This Matters
This redox stability difference directly impacts experimental reproducibility in cellular assays and in vivo models where glutathione is present at physiological concentrations.
- [1] Spinelli L, Lindsay Y, Leslie N. PTEN inhibitors: an evaluation of current compounds. Adv Biol Regul. 2015;57:102-111. View Source
